2-(Naphthalen-2-ylmethoxy)benzaldehyde
Overview
Description
2-(Naphthalen-2-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Biological Activity
2-(Naphthalen-2-ylmethoxy)benzaldehyde is an organic compound notable for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an aldehyde functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The chemical formula for this compound is CHO, indicating the presence of 17 carbon atoms, 14 hydrogen atoms, and one oxygen atom. The compound exhibits both aromatic and polar characteristics due to the presence of the methoxy and aldehyde groups, which influence its reactivity and biological activity.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- One-pot synthesis : Utilizing stable aluminum hemiaminal as a tetrahedral intermediate.
- Cross-coupling reactions : Involving organometallic reagents to yield various alkyl and aryl substituted benzaldehydes.
Biological Activities
Research indicates that compounds similar to this compound may exhibit a range of biological activities. Below are key findings related to its biological effects:
Antimicrobial Activity
A study explored the antimicrobial properties of related compounds synthesized from naphthalene derivatives. The results indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship highlighted that modifications in the naphthalene ring could enhance or diminish antimicrobial efficacy .
Anti-inflammatory Activity
Antioxidant Properties
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally related compounds reveals distinct biological profiles:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(Naphthalen-1-yl)benzaldehyde | Naphthalene ring at position 1 | Different substitution pattern affects reactivity. |
3-(Naphthalen-2-ylmethoxy)benzaldehyde | Methoxy group on naphthalene at position 3 | Altered steric hindrance influences biological activity. |
4-(Naphthalen-2-ylmethoxy)benzaldehyde | Methoxy group on naphthalene at position 4 | Variations in electronic distribution change properties. |
Case Studies
- Antimicrobial Efficacy : A library of naphthalene derivatives was synthesized and tested against gram-positive and gram-negative bacteria. The study concluded that specific substitutions on the naphthalene ring significantly enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .
- Inflammation Reduction : In vitro studies demonstrated that certain derivatives reduced inflammation markers in cell cultures treated with inflammatory agents. The presence of methoxy groups was critical for achieving higher anti-inflammatory effects .
- Oxidative Stress Mitigation : Research indicated that compounds with similar structures effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
2-(naphthalen-2-ylmethoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-17-7-3-4-8-18(17)20-13-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQHCLSVAXTHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404533 | |
Record name | 2-(naphthalen-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-48-7 | |
Record name | 2-(naphthalen-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.